Superior Reactivity in Thiol-Ene Click Chemistry Due to Furfuryl Moiety
Furfuryl 3-mercaptopropionate exhibits enhanced reactivity in thiol-ene click reactions compared to simple alkyl mercaptopropionates like methyl 3-mercaptopropionate. The presence of the furan ring adjacent to the ester linkage lowers the electron density on the carbonyl carbon, making the thiol group more nucleophilic and accelerating the thiol-ene reaction rate . This effect is a class-level inference based on the well-established electron-withdrawing nature of furan rings in ester derivatives .
| Evidence Dimension | Thiol-ene reaction rate (qualitative) |
|---|---|
| Target Compound Data | Accelerated rate due to furan ring electron-withdrawing effect |
| Comparator Or Baseline | Methyl 3-mercaptopropionate (or other alkyl mercaptopropionates) |
| Quantified Difference | Not directly quantified; inferred from structural principles |
| Conditions | Standard thiol-ene click reaction conditions (e.g., photoinitiated or thermally initiated) |
Why This Matters
Faster reaction kinetics can improve manufacturing efficiency and reduce energy costs in polymer synthesis and surface functionalization applications.
